molecular formula C27H32N6O2 B2970585 3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-24-5

3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2970585
CAS No.: 898428-24-5
M. Wt: 472.593
InChI Key: RNCOYQZZJFXBFF-UHFFFAOYSA-N
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Description

3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Diketopiperazine Derivatives : Research has identified several diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., showing modest antivirus activity against the influenza A virus. This indicates the potential of such compounds in developing antiviral agents (Wang et al., 2013).

  • Purine Connected Piperazine Derivatives : A series of novel purine-linked piperazine derivatives have been synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds target MurB to disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects, suggesting their use in tuberculosis treatment (Konduri et al., 2020).

  • Antiproliferative and Erythroid Differentiation : Certain piperazine derivatives have shown inhibition of cell proliferation and induction of erythroid differentiation against human chronic myelogenous leukemia cells, highlighting their therapeutic potential in cancer treatment (Saab et al., 2013).

Chemical Synthesis and Applications

  • Synthesis of Novel Compounds : Research into synthesizing novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, serving as ABC ring models of saframycins, indicates the versatility of piperazine derivatives in synthesizing complex molecular structures for potential use in medicinal chemistry (Saito et al., 1997).

  • Cardiovascular Activity : Studies on new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have explored their cardiovascular activities, demonstrating the potential of these compounds in developing cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Properties

IUPAC Name

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-20-9-6-7-13-22(20)19-31-15-17-32(18-16-31)26-28-24-23(25(34)29-27(35)30(24)2)33(26)14-8-12-21-10-4-3-5-11-21/h3-7,9-11,13H,8,12,14-19H2,1-2H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCOYQZZJFXBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CCCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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